molecular formula C7H8LiN3O2 B6213414 lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate CAS No. 2703778-64-5

lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B6213414
CAS No.: 2703778-64-5
M. Wt: 173.1
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves cyclization and ring annulation methods. These methods often require specific catalysts and reaction conditions to ensure the formation of the desired heterocyclic structure . For instance, cyclization reactions might involve the use of palladium catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as direct C-H arylation and cycloaddition reactions. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial, antiviral, and antifungal properties.

    Medicine: Explored for its potential as a kinase inhibitor and its role in cancer research.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain kinases, thereby affecting cell signaling pathways involved in cancer progression . the exact mechanisms are still under investigation and not fully understood .

Properties

CAS No.

2703778-64-5

Molecular Formula

C7H8LiN3O2

Molecular Weight

173.1

Purity

95

Origin of Product

United States

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